molecular formula C13H11N3OS B2645424 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine CAS No. 1192814-00-8

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B2645424
CAS No.: 1192814-00-8
M. Wt: 257.31
InChI Key: VZKIMVYWEBBKGS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, linked by an amine group and a benzyloxy substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a scaffold for drug development .

Preparation Methods

The synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Annulation to form the pyridine ring: The thiazole intermediate is then subjected to a cyclization reaction with a suitable pyridine precursor.

    Introduction of the benzyloxy group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific benzyloxy substitution, which can influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKIMVYWEBBKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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